OG-881 -

OG-881

Catalog Number: EVT-1535263
CAS Number:
Molecular Formula: C58H94N6O14S
Molecular Weight: 1131.478
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OG-881 is a Novel potent and highly selective KDM1A chemoprobe, exhibiting a selectivity profile similar to the parent compound ORY-1001 (GLXC-07584).
Overview

OG-881 is a chemical compound that has garnered attention in the field of biochemistry, particularly as a selective inhibitor of the enzyme lysine-specific demethylase 1A (KDM1A). This enzyme plays a crucial role in epigenetic regulation by demethylating lysine residues on histones, which can influence gene expression. OG-881 is classified as a chemoprobe, specifically designed to study KDM1A's function and its interactions within biological systems. Its unique structure allows for high specificity and selectivity towards KDM1A, making it a valuable tool in research related to cancer and other diseases where epigenetic regulation is disrupted.

Source and Classification

OG-881 was developed as part of a series of compounds aimed at understanding and inhibiting KDM1A activity. The compound is classified under small molecule inhibitors and is utilized in various biochemical assays to probe the enzyme's activity and function in different biological contexts. Its synthesis and characterization have been documented in several scientific studies, highlighting its potential applications in therapeutic development.

Synthesis Analysis

The synthesis of OG-881 involves several steps that ensure the production of the desired isomer with high purity. The compound is synthesized from precursor materials through a series of reactions that include cyclization and functional group modifications.

Methods

  1. Starting Materials: The synthesis typically begins with readily available chemical precursors that are modified through various organic reactions.
  2. Cyclization: A key step involves forming a cyclopropyl ring, which is critical for the compound's activity. This step may utilize specific catalysts or conditions to favor the formation of the desired stereoisomer.
  3. Purification: After synthesis, OG-881 undergoes purification processes such as chromatography to isolate the pure compound from any by-products.

Technical Details

The synthesis procedure has been detailed in various publications, emphasizing the importance of stereochemistry in achieving the active form of OG-881. For instance, the (1R,2S) isomer has been noted for its enhanced binding affinity to KDM1A compared to racemic mixtures .

Molecular Structure Analysis

OG-881's molecular structure features a cyclopropyl moiety that contributes significantly to its biological activity.

Structure and Data

  • Molecular Formula: C₁₃H₁₅N₃O
  • Molecular Weight: Approximately 229.28 g/mol
  • Structural Features:
    • The presence of a cyclopropyl group enhances lipophilicity.
    • Functional groups are strategically placed to facilitate interaction with KDM1A's active site.

The structural analysis has been performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the compound's identity and purity.

Chemical Reactions Analysis

OG-881 participates in specific biochemical reactions primarily involving its interaction with KDM1A.

Reactions and Technical Details

  1. Binding Affinity: OG-881 binds to the flavin adenine dinucleotide (FAD) cofactor within KDM1A, inhibiting its demethylase activity.
  2. Inhibition Mechanism: The compound's binding prevents substrate access to the active site, effectively blocking enzymatic activity.

Research indicates that OG-881 exhibits an IC₅₀ value of approximately 120 nM against KDM1A, demonstrating its potency as an inhibitor .

Mechanism of Action

The mechanism by which OG-881 exerts its effects involves several key processes:

Process and Data

  1. Enzyme Binding: Upon administration, OG-881 selectively binds to KDM1A, forming a stable complex.
  2. Inhibition of Demethylation: This binding inhibits the enzyme's ability to demethylate histones, leading to altered gene expression profiles.
  3. Impact on Cellular Functions: The inhibition of KDM1A can result in significant changes in cellular processes such as proliferation and apoptosis, particularly in cancer cells where KDM1A is often upregulated.

Studies have shown that treatment with OG-881 can lead to reduced levels of free KDM1A in treated cells, indicating effective target engagement .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: OG-881 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is reactive towards nucleophiles due to its electrophilic centers.

Relevant data from stability studies indicate that OG-881 maintains its integrity over extended periods when stored appropriately.

Applications

OG-881 has been primarily utilized in scientific research focused on epigenetics and cancer biology:

  • Biochemical Assays: Used extensively to study KDM1A function and inhibition mechanisms.
  • Therapeutic Development: Investigated as a potential therapeutic agent for cancers characterized by dysregulated KDM1A activity.
  • Research Tool: Serves as a chemoprobe for studying histone modifications and their implications in gene regulation.
Introduction to Epigenetic Modifiers & KDM1A in Chromatin Dynamics

Histone Lysine Demethylases: Functional Roles in Epigenetic Regulation

Histone lysine demethylases (KDMs) dynamically regulate gene expression by removing methyl groups from specific lysine residues on histone tails, thereby modulating chromatin accessibility. These enzymes fall into two major classes: flavin adenine dinucleotide (FAD)-dependent amine oxidases (e.g., KDM1 family) and α-ketoglutarate-dependent Jumonji C (JmjC) domain-containing proteins. KDMs fine-tune transcriptional activation or repression by erasing methyl marks associated with open (e.g., H3K4me1/2) or closed (e.g., H3K9me1/2) chromatin states [3] [10]. Beyond histones, several KDMs demethylate nonhistone substrates, including transcription factors (e.g., p53), linking epigenetic modulation to cellular signaling pathways critical for differentiation, metabolism, and stress responses [6] [10]. Dysregulation of KDM activity disrupts histone methylation landscapes, contributing to aberrant gene expression in cancer and developmental disorders [7].

KDM1A (LSD1) as a Therapeutic Target: Mechanisms and Disease Implications

KDM1A (Lysine-Specific Demethylase 1A/LSD1), the inaugural discovered histone demethylase, exhibits dual functionality. It represses transcription via H3K4me1/2 demethylation and activates genes through H3K9me1/2 demethylation when complexed with nuclear hormone receptors [10]. Structurally, KDM1A comprises three domains:

  • SWIRM Domain: Facilitates protein-protein interactions and structural stability.
  • Tower Domain: Creates binding interfaces for cofactors like CoREST.
  • Aminoxidase-like (AOL) Domain: Contains the FAD-binding site and catalytic core [10].KDM1A is overexpressed in acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroendocrine tumors, where it sustains oncogenic programs by blocking differentiation (e.g., via GFI1/INSM1 interactions) and maintaining cancer stemness [9] [10]. Its scaffolding role in complexes like CoREST and NuRD further underscores its therapeutic relevance [10].

Challenges in Quantifying Target Engagement for Covalent Enzyme Inhibitors

Quantifying target engagement for covalent KDM1A inhibitors faces three key hurdles:

  • Catalytic vs. Scaffolding Effects: Inhibitors may disrupt protein-protein interactions (PPIs) independently of demethylase activity, complicating biomarker selection [9].
  • Cellular Context Dependency: Engagement varies by cell lineage due to differential expression of cofactors (e.g., GFI1 in AML vs. INSM1 in SCLC) [9].
  • Lack of Direct Binding Assays: Traditional methods (e.g., Western blotting for H3K4me2) indirectly measure inhibition and may not reflect direct target occupancy [2].To address this, chemoprobes like OG-881 were developed to enable real-time, direct measurement of inhibitor binding in cellular and in vivo models [2].

Properties

Product Name

OG-881

IUPAC Name

N-(39-(3'-((1S,2R)-2-(((1s,4S)-4-Ainocyclohexyl)amino)cyclopropyl)-[1,1'-biphenyl]-4-yl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azanonatriacontyl)-5-((3aR,4S,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C58H94N6O14S

Molecular Weight

1131.478

InChI

InChI=1S/C58H94N6O14S/c59-49-13-15-50(16-14-49)62-52-43-51(52)48-5-3-4-47(42-48)46-11-8-45(9-12-46)10-17-56(66)61-19-21-69-23-25-71-27-29-73-31-33-75-35-37-77-39-41-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-60-55(65)7-2-1-6-54-57-53(44-79-54)63-58(67)64-57/h3-5,8-9,11-12,42,49-54,57,62H,1-2,6-7,10,13-41,43-44,59H2,(H,60,65)(H,61,66)(H2,63,64,67)/t49-,50+,51-,52+,53+,54-,57+/m0/s1

InChI Key

TXQBLGTZKYWPCP-IAIKODFDSA-N

SMILES

O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(CCC1=CC=C(C2=CC=CC([C@H]3[C@H](N[C@H]4CC[C@@H](N)CC4)C3)=C2)C=C1)=O)CCCC[C@@H]5SC[C@@]([C@@]5([H])N6)([H])NC6=O

Solubility

Soluble in DMSO

Synonyms

OG-881; OG 881; OG881

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.